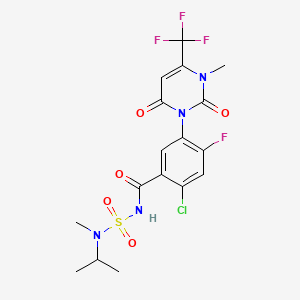
Saflufénacil
Vue d'ensemble
Description
Saflufenacil is an organic compound belonging to the pyrimidinedione chemical class, primarily used as an herbicide. It is known for its effectiveness in controlling broadleaf weeds in various crops, including soybeans and corn. The compound works by inhibiting the enzyme protoporphyrinogen oxidase, which is crucial for chlorophyll formation .
Applications De Recherche Scientifique
Saflufenacil has a wide range of scientific research applications:
Chemistry: It is used to study the inhibition of protoporphyrinogen oxidase and its effects on chlorophyll formation.
Biology: Research focuses on its impact on plant physiology and its role in controlling weed growth.
Medicine: While primarily an herbicide, its mechanism of action provides insights into enzyme inhibition that could be relevant in medical research.
Industry: Saflufenacil is widely used in agriculture to control broadleaf weeds, enhancing crop yield and quality
Mécanisme D'action
Target of Action
Saflufenacil, an organic compound of the pyrimidinedione chemical class, is primarily used as an herbicide . Its primary target is the enzyme protoporphyrinogen oxidase (PPO) . PPO plays a crucial role in the biosynthesis of chlorophyll, hemes, and cytochromes, which are essential for plant growth and development .
Mode of Action
Saflufenacil inhibits the activity of PPO, thereby preventing the formation of chlorophyll . This inhibition results in the accumulation of protoporphyrin IX, a potent photosensitizer . The accumulated protoporphyrin IX activates oxygen, leading to lipid peroxidation and rapid loss of membrane integrity and function .
Biochemical Pathways
The inhibition of PPO by saflufenacil disrupts the tetrapyrrole biosynthetic pathway . This disruption prevents the synthesis of chlorophylls, hemes, and cytochromes in the chloroplast . The visible effects on whole plants are chlorosis (yellowing) and necrosis (death of plant tissue) .
Pharmacokinetics
Saflufenacil is rapidly and extensively absorbed (> 97%) from the gastrointestinal tract of organisms . It is also rapidly excreted from the body in urine and faeces (> 97% of the administered dose) within 168 hours . The majority of excretion occurs in the first 24–48 hours, and excretion is complete by 96 hours . Saflufenacil is distributed within the plant systemically by acropetal (upward) and basipetal (downward) movement .
Result of Action
The action of saflufenacil leads to the rapid loss of membrane integrity and function due to lipid peroxidation . This results in the visible effects of chlorosis and necrosis in plants . In corn and some varieties of soybean, the effects are insufficient to cause serious damage, leading to useful selectivity .
Action Environment
The bioactivity of saflufenacil in soil is strongly correlated to soil organic matter . Therefore, the efficacy and crop tolerance from pre-emergence and pre-plant incorporated applications may vary based on soil organic matter content and texture classification .
Analyse Biochimique
Biochemical Properties
The biochemical mode of action of Saflufenacil is as a protoporphyrinogen IX oxidase (PPO) inhibitor . This interaction with the PPO enzyme inhibits the tetrapyrrole biosynthetic pathway .
Cellular Effects
Saflufenacil’s inhibition of PPO leads to an accumulation of protoporphyrin IX and hydrogen peroxide in leaf tissue . This can cause oxidative damage and cell death, particularly in sensitive plant species .
Molecular Mechanism
Saflufenacil exerts its effects at the molecular level by binding to the PPO enzyme and inhibiting its activity . This prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, leading to the accumulation of these compounds and subsequent cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, Saflufenacil shows stability and does not degrade easily . The effects of Saflufenacil on cellular function can be observed over time, with the accumulation of protoporphyrin IX and hydrogen peroxide leading to long-term effects on plant health .
Metabolic Pathways
Saflufenacil is involved in the tetrapyrrole biosynthetic pathway, where it inhibits the activity of the PPO enzyme . This affects the metabolic flux of this pathway and can lead to changes in metabolite levels .
Transport and Distribution
Given its role as a PPO inhibitor, it is likely that Saflufenacil is transported to sites where the PPO enzyme is active .
Subcellular Localization
As a PPO inhibitor, Saflufenacil would be expected to localize to the chloroplasts in plant cells, where the PPO enzyme is typically found .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Saflufenacil involves the reaction between a substituted aniline and an oxazinone. Specifically, 2-chloro-4-fluoro-5-aminobenzoic acid reacts with 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one in acetic acid to form the ring systems of the herbicide. This reaction yields over 90% of the desired product .
Industrial Production Methods: Industrial production methods for Saflufenacil typically involve the use of a carbonate and/or bicarbonate, a phase transfer catalyst, and a solvent. The process includes post-processing steps to obtain a high-purity compound. The reagents used in this method are stable, safe, and easy to store .
Analyse Des Réactions Chimiques
Types of Reactions: Saflufenacil undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur on the aromatic ring or other reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of catalysts like palladium on carbon or phase transfer catalysts.
Major Products: The major products formed from these reactions include various metabolites that result from the demethylation of the uracil ring system, degradation of the N-methyl-N-isopropylsulfonamide, and cleavage of the uracil ring .
Comparaison Avec Des Composés Similaires
Butafenacil: Another herbicide that inhibits protoporphyrinogen oxidase.
Flumioxazin: A PPO inhibitor used for pre-emergence weed control.
Diquat: A non-selective contact herbicide used for desiccation.
Comparison:
Butafenacil: Similar in its mode of action but differs in its chemical structure and specific applications.
Flumioxazin: Also inhibits PPO but is used in different agricultural settings and has a different spectrum of weed control.
Diquat: Unlike Saflufenacil, Diquat is a non-selective herbicide and works by producing reactive oxygen species that cause cell damage
Saflufenacil stands out due to its high selectivity and effectiveness in controlling broadleaf weeds without causing significant damage to crops like corn and soybeans .
Propriétés
IUPAC Name |
2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]-N-[methyl(propan-2-yl)sulfamoyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF4N4O5S/c1-8(2)25(4)32(30,31)23-15(28)9-5-12(11(19)6-10(9)18)26-14(27)7-13(17(20,21)22)24(3)16(26)29/h5-8H,1-4H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHDVXLWBQYPJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)NC(=O)C1=CC(=C(C=C1Cl)F)N2C(=O)C=C(N(C2=O)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF4N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058072 | |
| Record name | Saflufenacil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372137-35-4 | |
| Record name | Saflufenacil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372137-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Saflufenacil [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0372137354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Saflufenacil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]-N-[methyl(propan-2-yl)sulfamoyl]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SAFLUFENACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/189U20M808 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


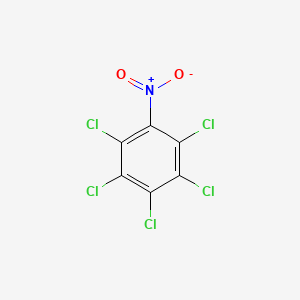
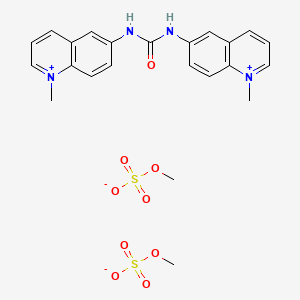




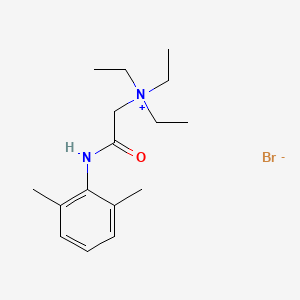


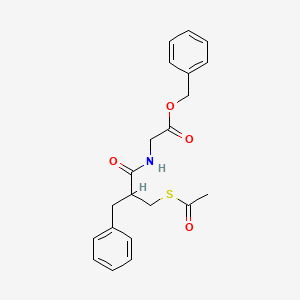
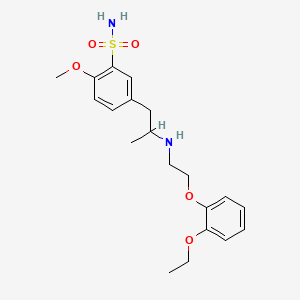
![[(2R,3R,4S,5R,6R)-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B1680425.png)
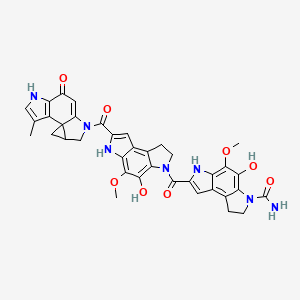
![N-[2-[3-(3-aminophenyl)-7-methoxynaphthalen-1-yl]ethyl]acetamide](/img/structure/B1680428.png)
